molecular formula C17H11F3N2O5 B2576923 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-40-4

3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2576923
CAS No.: 320420-40-4
M. Wt: 380.279
InChI Key: MSWDPLRHHGDRQW-NTEUORMPSA-N
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Description

3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a nitro-substituted benzofuran derivative featuring a trifluoromethoxy-phenylamino ethenyl moiety. Its structure combines a benzofuran-1-one core with an electron-withdrawing nitro group and a trifluoromethoxy-aniline substituent. The E-configuration of the nitroethenyl group ensures stereochemical rigidity, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

3-[(E)-1-nitro-2-[4-(trifluoromethoxy)anilino]ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O5/c18-17(19,20)27-11-7-5-10(6-8-11)21-9-14(22(24)25)15-12-3-1-2-4-13(12)16(23)26-15/h1-9,15,21H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWDPLRHHGDRQW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)OC(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₂F₃N₃O₃
  • Molecular Weight : 345.26 g/mol
  • Key Functional Groups :
    • Nitro group (-NO₂)
    • Trifluoromethoxy group (-OCF₃)
    • Benzofuran moiety

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed examination of these activities.

Antimicrobial Activity

Studies have shown that compounds with similar structural features demonstrate significant antimicrobial effects. For instance, derivatives of nitroimidazooxazines have been reported to exhibit potent antitubercular activity against Mycobacterium tuberculosis . The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various pathogens.

CompoundActivityReference
Compound AAntitubercular
Compound BAntifungal
Compound CAntibacterial

Anticancer Activity

The compound's anticancer potential has been explored through various studies. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study highlighted that compounds similar to this one exhibited selective cytotoxicity against multiple human cancer cell lines, including breast and lung cancer cells .

Case Study : A recent study evaluated the effects of a related compound on human tumor cell lines (e.g., KB, HepG2). The results indicated that certain derivatives displayed IC₅₀ values significantly lower than standard chemotherapeutic agents, suggesting a strong potential for further development .

Anti-inflammatory Activity

The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that compounds with similar structures can inhibit COX-1 and COX-2 activities effectively. For instance, molecular docking studies suggest that this compound may bind effectively within the active site of COX enzymes, thereby reducing pro-inflammatory mediators .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The nitro group is known to participate in redox reactions, leading to the generation of reactive nitrogen species that can induce apoptosis in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature imparted by the trifluoromethoxy group may facilitate membrane penetration and disruption in microbial cells.
  • Modulation of Signaling Pathways : Evidence suggests that this compound may influence various signaling pathways involved in inflammation and cell survival.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits various chemical reactivities due to its functional groups:

  • Nitro Group : Participates in reduction reactions to form amines.
  • Benzofuran Moiety : Allows for electrophilic aromatic substitution, enabling the introduction of additional substituents.
  • Ethenyl Group : Engages in addition reactions, making it versatile for synthetic modifications.

These properties make it a candidate for further investigation into its therapeutic potential.

Medicinal Chemistry

The compound is primarily explored for its medicinal properties. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest enhanced cytotoxicity against various cancer cell lines due to the presence of the nitro group, which may enhance its reactivity towards cellular targets.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for developing anti-inflammatory agents.

Biological Evaluation

Interaction studies have focused on the binding affinity of this compound to various biological targets:

  • Enzyme Inhibition : Potential as an inhibitor for enzymes involved in disease processes has been evaluated through molecular docking simulations.
  • Receptor Binding : In vitro assays have been employed to assess the efficacy and specificity against target proteins related to cancer and inflammation.

Synthetic Methodologies

Recent advancements in synthetic methodologies have made the production of this compound more efficient. Techniques such as:

  • Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction allows for the modification of functional groups.
  • Electrophilic Aromatic Substitution : This method enables the introduction of various substituents onto the benzofuran core, enhancing its biological profile.

Case Study 1: Anticancer Activity

A study published in International Journal of Molecular Sciences investigated the cytotoxic effects of derivatives on human cancer cells. The results indicated that compounds with similar structures exhibited significant cell death in breast cancer cell lines, suggesting that structural modifications could enhance potency against specific targets .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties showed that certain derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues in Propenone and Benzofuran Families

Key Compounds for Comparison :

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one ()

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives ()

Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Benzofuran-1-one Nitro group (electron-withdrawing), trifluoromethoxy-phenylamino group (electron-withdrawing, lipophilic) Enhanced stability due to benzofuran core; potential for nitro-group-mediated redox activity.
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one () Propenone Dimethylamino (electron-donating), 4-fluorophenyl (moderately electron-withdrawing) Used in heterocyclic synthesis; dimethylamino group enhances nucleophilicity.
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one () Propenone Hydroxyl (electron-donating), variable substituents (e.g., trifluoromethyl, chloro, methoxy) Substituents modulate solubility and reactivity; hydroxyl group enables hydrogen bonding.

Electronic and Reactivity Comparisons

  • Nitro Group vs. This could enhance reactivity in Michael addition or cyclization reactions.
  • Trifluoromethoxy vs. Fluorophenyl/Trifluoromethyl Substituents : The trifluoromethoxy group in the target compound combines lipophilicity and electron-withdrawing effects, similar to trifluoromethyl groups in compounds. However, the oxygen atom in trifluoromethoxy may introduce steric or hydrogen-bonding differences compared to simpler fluoro or chloro substituents .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound likely involves multi-step protocols, such as coupling reactions between nitroethenyl intermediates and substituted benzofuran cores. For example, highlights the use of reflux conditions with catalysts like piperidine in anhydrous ethanol for analogous benzofuran derivatives. Optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, or stoichiometric ratios of reagents to minimize side reactions. Monitoring via TLC or HPLC is critical for intermediate purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • NMR : Observe shifts for the trifluoromethoxy group (δ ~125–130 ppm in 19F^{19}\text{F} NMR) and nitroethenyl protons (δ ~7.5–8.5 ppm in 1H^{1}\text{H} NMR).
  • IR : Stretching vibrations for the nitro group (~1520 cm1^{-1}) and benzofuran carbonyl (~1720 cm1^{-1}).
  • MS : Molecular ion peaks to confirm molecular weight (e.g., ESI-MS for [M+H]+^+). Cross-referencing with analogous compounds in and is advised to validate assignments .

Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH or thermal conditions?

The trifluoromethoxy group enhances electron-withdrawing effects, potentially increasing hydrolytic stability compared to methoxy analogs. Stability tests (e.g., accelerated degradation studies in buffered solutions at 25–60°C) should track decomposition via HPLC. notes that trifluoromethoxy substituents in bioactive molecules resist metabolic degradation, suggesting similar robustness here .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data between computational predictions and experimental results?

Discrepancies may arise from solvent effects or conformational flexibility. For example:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental 13C^{13}\text{C} NMR shifts.
  • Variable-Temperature NMR : Probe dynamic effects in the nitroethenyl moiety. demonstrates how 31P^{31}\text{P}-NMR resolved ambiguities in phosphorus-containing analogs, a method adaptable for this compound’s nitro group .

Q. How can researchers design experiments to elucidate the reaction mechanism of the nitroethenyl-amine coupling step?

Mechanistic studies could include:

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates.
  • Trapping Intermediates : Use low-temperature NMR to identify transient species.
  • Computational Modeling : Map energy barriers for possible pathways (e.g., Michael addition vs. radical coupling). ’s discussion of pyrazole synthesis via condensation reactions provides a methodological framework .

Q. What environmental fate studies are critical for assessing this compound’s persistence in ecosystems?

Follow protocols in ’s INCHEMBIOL project:

  • Abiotic Degradation : Hydrolysis/photolysis half-lives under simulated sunlight (λ > 290 nm).
  • Biotic Transformation : Microbial degradation assays with soil/water samples.
  • Partition Coefficients : Log KowK_{\text{ow}} and KocK_{\text{oc}} to predict bioaccumulation. Data should be tabulated for cross-study comparison (Table 1) .

Methodological Notes

  • Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography in ) to resolve ambiguities in stereochemistry .
  • Ethical Compliance : Adhere to safety protocols in for handling nitro compounds (e.g., PPE, fume hoods) .

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